REACTION_SMILES
|
[B:21]([Br:22])([Br:23])[Br:24].[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:20])[n:6][c:7](-[c:12]3[c:13]([O:18][CH3:19])[cH:14][cH:15][cH:16][cH:17]3)[n:8][c:9]2[cH:10][cH:11]1.[Cl:25][CH2:26][Cl:27]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:20])[n:6][c:7](-[c:12]3[c:13]([OH:18])[cH:14][cH:15][cH:16][cH:17]3)[n:8][c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1-c1nc(Cl)c2cc(Br)ccc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccccc1-c1nc(Cl)c2cc(Br)ccc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |